Choline C-11

Description

Choline C 11 is a marker for cellular proliferation as its main molecule is a precursor for the biosynthesis of phospholipids which are essential components of all cell membranes. It was developed by MCPRF and FDA first approved in September 2012.

Choline C 11 Injection is a radioactive diagnostic agent for positron emission tomography (PET) imaging of pat ients with suspected prostate cancer recurrence and non-informative bone scintigraphy, computerized tomography (CT) or magnetic resonance imaging.

Choline c-11 is a Radioactive Diagnostic Agent. The mechanism of action of this compound is as a Radiopharmaceutical Activity.

Carbon C 11 Choline is a radiotracer consisting of choline labeled with the positron-emitting isotope carbon C 11 with potential imaging use. Upon administration, C-11 choline incorporates into tumor cells through an active, carrier-mediated transport mechanism for choline and then is phosphorylated intracellularly by choline kinase, an enzyme frequently upregulated in human tumors, yielding phosphoryl C-11 choline. In turn, phosphoryl C-11 choline is integrated into phospholipids in the cell membrane as part of phosphatidylcholine. As the proliferation of cancer cells is much higher than normal cells, tumor cells exhibit an increased rate of C-11 choline uptake and incorporation, allowing tumor imaging with positron emission tomography (PET).

See also: ... View More ...

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

Choline is incorporated into phosphatidylcholine which is a major membrane phospholipid in mammalian cells. The use of choline C11 is based on the knowledge that malignant tumors with increased cellular proliferation take up more choline when compared with normal cells for the formation of cellular membranes. The increased uptake of choline is explained by its use as a substrate in phospholipid synthesis in cell membranes, transmembrane signaling, and lipid and cholesterol transport and metabolism. Choline C 11 Injection is a radiolabeled analog of choline, a precursor molecule essential for the biosynthesis of cell membrane phospholipids. Choline is involved in synthesis of the structural components of cell membranes, as well as modulation of trans-membrane signaling. Increased phospholipid synthesis (i.e., increased uptake of choline) has been associated with cell proliferation and the transformation process that occurs in tumor cells. |

|---|---|

CAS No. |

94793-58-5 |

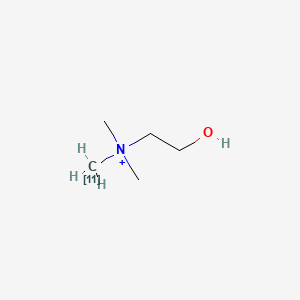

Molecular Formula |

C5H14NO+ |

Molecular Weight |

103.17 g/mol |

IUPAC Name |

2-hydroxyethyl-dimethyl-(111C)methylazanium |

InChI |

InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1/i1-1 |

InChI Key |

OEYIOHPDSNJKLS-BJUDXGSMSA-N |

SMILES |

C[N+](C)(C)CCO |

Isomeric SMILES |

C[N+](C)([11CH3])CCO |

Canonical SMILES |

C[N+](C)(C)CCO |

Other CAS No. |

94793-58-5 |

solubility |

Soluble |

Origin of Product |

United States |

Foundational & Exploratory

"Choline C-11" discovery and historical development

An In-depth Technical Guide to the Discovery and Historical Development of Choline (B1196258) C-11

The history of Positron Emission Tomography (PET) is marked by a continuous search for radiotracers that can illuminate specific biological processes.[1][2] While [¹⁸F]2-fluoro-2-deoxyglucose (FDG) proved revolutionary for imaging glucose metabolism, its utility was found to be limited in certain types of cancers, such as prostate cancer, which often exhibit low glycolytic rates.[3][4] This diagnostic gap drove researchers to explore alternative metabolic pathways that are dysregulated in cancer.

One such pathway is the metabolism of choline, an essential nutrient for the synthesis of phospholipids, the primary components of all cell membranes.[3] Proliferating tumor cells display a high metabolic rate and an increased demand for choline to build new membranes.[3][5] This led to the hypothesis that a radiolabeled version of choline could serve as a sensitive probe for detecting and localizing tumors. Carbon-11, a positron emitter with a short half-life of 20.4 minutes, was selected as the radioisotope, giving rise to [¹¹C]Choline.[6][7] Its development marked a significant step forward in oncological imaging, particularly for prostate cancer.[4][7]

Mechanism of Action: Exploiting the Kennedy Pathway

The efficacy of [¹¹C]Choline as a PET tracer is rooted in the biochemistry of phospholipid synthesis.[3] Cancer cells, especially those in prostate tumors, exhibit an upregulation of the enzyme choline kinase.[4] This enzyme is the gatekeeper for the Kennedy pathway, the primary route for synthesizing phosphatidylcholine.

The process begins when [¹¹C]Choline is introduced into the bloodstream and taken up by cells through specific choline transporters.[5] Once inside the cell, it is rapidly phosphorylated by choline kinase to form [¹¹C]phosphorylcholine.[8] This phosphorylation effectively traps the radiotracer within the cell, as the charged phosphate (B84403) group prevents it from diffusing back across the cell membrane.[8] The subsequent steps of the Kennedy pathway lead to the incorporation of [¹¹C]phosphorylcholine into phosphatidylcholine, integrating it into the cell's membrane structure.[5] The rapid uptake and metabolic trapping of [¹¹C]Choline in cells with elevated choline kinase activity form the biological basis for its visualization in PET imaging.[5][8]

Caption: The Kennedy Pathway for [¹¹C]Choline metabolism and trapping in cancer cells.

Radiosynthesis and Historical Development

The primary challenge in producing [¹¹C]Choline is the short 20.4-minute half-life of Carbon-11, which necessitates a rapid, efficient, and on-site synthesis process.[6] The most common method developed involves the ¹¹C-methylation of a precursor molecule, 2-dimethylaminoethanol (DMAE).[3][8]

Early syntheses involved producing [¹¹C]methyl iodide ([¹¹C]CH₃I) from cyclotron-produced [¹¹C]CO₂.[3] The [¹¹C]CH₃I was then reacted with DMAE to produce [¹¹C]Choline.[3] To meet the demands of clinical use, automated synthesis modules were developed.[9] These systems perform the entire process, from the trapping of [¹¹C]CO₂ to the purification and formulation of the final sterile product, in under 30 minutes.[9][10] This automation was crucial for ensuring a consistent and high-yield production of the radiopharmaceutical for patient administration.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters from developmental and early clinical studies of [¹¹C]Choline.

Table 1: Synthesis and Quality Control Parameters for [¹¹C]Choline

| Parameter | Reported Value | Reference |

|---|---|---|

| Synthesis Time | 20 - 25 minutes | [3][9] |

| Radiochemical Yield | 20% - 42% | [3][6] |

| Radiochemical Purity | > 98% | [3] |

| Specific Activity | 11.1 GBq/µmol | [3] |

| **Starting Activity ([¹¹C]CO₂) ** | 26 GBq | [9] |

| Final Product Activity | 11 GBq |[9] |

Table 2: Human Biodistribution and Radiation Dosimetry of [¹¹C]Choline

| Organ | Absorbed Dose (mGy/MBq) | Reference |

|---|---|---|

| Kidneys | 0.018 | [3] |

| Liver | 0.017 | [3] |

| Pancreas | 0.013 | [3][8] |

| Spleen | 0.008 | [3][8] |

| Colon | High Distribution | [8] |

| Total Body | 0.00279 |[3] |

Table 3: Early Clinical PET Data in Prostate Cancer

| Parameter | Finding | Reference |

|---|---|---|

| Mean SUV in Tumor | 5.6 ± 3.2 | [11] |

| Mean SUV in BPH | 3.5 ± 1.0 | [11] |

| Kinetic Influx Constant (Kᵢ) in Tumor | 0.205 ± 0.089 min⁻¹ | [11] |

| Detection Rate (PSA < 0.5 ng/mL) | 45% | [12] |

| Detection Rate (PSA ≥ 2.0 ng/mL) | 90% |[12] |

Detailed Experimental Protocols

Protocol for Automated Synthesis of [¹¹C]Choline

This protocol describes a generalized automated synthesis process based on common methodologies.

-

[¹¹C]CO₂ Production: Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron by bombarding a nitrogen gas target with protons.[6]

-

Trapping and Conversion: The resulting [¹¹C]CO₂ is transferred from the cyclotron and trapped on a molecular sieve within the automated synthesis module.[6] It is then typically converted online to [¹¹C]methyl iodide ([¹¹C]CH₃I) via reduction and subsequent iodination.

-

Radiolabeling Reaction: The gaseous [¹¹C]CH₃I is bubbled through a solution of the precursor, 2-dimethylaminoethanol (DMAE), in a solvent like acetone.[8] The reaction vessel is heated to facilitate the quaternization of the amine, forming [¹¹C]Choline.

-

Purification: The reaction mixture is passed through a solid-phase extraction (SPE) cartridge (e.g., a cation-exchange resin) to separate the desired [¹¹C]Choline from unreacted precursor and other impurities.[3]

-

Formulation: The purified [¹¹C]Choline is eluted from the SPE cartridge using sterile saline. The final product is passed through a sterile filter (0.22 µm) into a sterile, pyrogen-free vial for injection.[6]

Quality Control Protocol

Before administration to a patient, the final product must undergo rigorous quality control.

-

Visual Inspection: Check for clarity and absence of particulate matter.

-

pH Measurement: Ensure the pH is within a physiologically acceptable range (typically 4.5 - 7.5).

-

Radiochemical Purity and Identity: High-Performance Liquid Chromatography (HPLC) with a radioactivity detector is the gold standard.[13] The retention time of the product peak is compared to a non-radioactive choline standard to confirm identity, and the percentage of total radioactivity in the desired peak determines radiochemical purity.[13]

-

Radionuclidic Purity: Confirmed by measuring the half-life of the final product, which should be approximately 20.4 minutes.

-

Sterility and Endotoxin (B1171834) Testing: The final product must be sterile and pyrogen-free.[6] While sterility tests require longer incubation times, the product can often be released for use based on a validated aseptic process. An endotoxin test (e.g., LAL test) must be performed and pass before patient injection.

General [¹¹C]Choline PET/CT Imaging Protocol

-

Patient Preparation: Patients are typically required to fast for 4-6 hours prior to the scan to reduce physiological background activity.[14]

-

Dose Administration: A dose of approximately 400-1100 MBq of [¹¹C]Choline is administered intravenously.[11][14]

-

Uptake Phase: The patient rests for a short uptake period. Due to the rapid clearance and uptake kinetics of [¹¹C]Choline, imaging can begin as early as 2-5 minutes post-injection.[8][14]

-

Image Acquisition: The patient is positioned on the PET/CT scanner. A low-dose CT scan is first performed for attenuation correction and anatomical localization.[14] This is immediately followed by the PET emission scan, typically covering the area of interest (e.g., pelvis to the base of the skull for prostate cancer staging).[8] Acquisition time is usually 2-5 minutes per bed position.[8]

-

Image Reconstruction and Analysis: PET data are corrected for attenuation, scatter, and radioactive decay. The corrected data are then reconstructed into images. A radiologist or nuclear medicine physician interprets the fused PET/CT images, identifying areas of abnormal [¹¹C]Choline uptake that may indicate malignancy.[12]

Caption: Workflow for the production and clinical application of [¹¹C]Choline.

References

- 1. History of Positron Emission Tomography: 7 Milestones - Liv Hospital [int.livhospital.com]

- 2. The history of cerebral PET scanning: from physiology to cutting-edge technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [11C]Choline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Diagnostic performance of 11C-choline PET/CT and bone scintigraphy in the detection of bone metastases in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of CHOLINE C-11? [synapse.patsnap.com]

- 6. Synthesis, isolation and purification of [11C]-choline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sperlingprostatecenter.com [sperlingprostatecenter.com]

- 8. snmmi.org [snmmi.org]

- 9. Automated synthesis of [11C]choline, a positron-emitting tracer for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, isolation and purification of [(11)C]-choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of [(11)C]choline uptake in prostate cancer: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

Choline C-11 Radiotracer: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) C-11 ([¹¹C]Choline) is a radiopharmaceutical agent utilized in Positron Emission Tomography (PET) for the imaging of various malignancies, most notably prostate cancer.[1] Its efficacy is rooted in the altered choline metabolism of cancer cells, which exhibit increased proliferation and, consequently, a heightened demand for cell membrane components. This guide provides a comprehensive overview of the core mechanism of action of [¹¹C]Choline, detailing its uptake, metabolism, and the associated signaling pathways. Furthermore, it presents quantitative data from clinical studies and outlines key experimental protocols relevant to its use and investigation.

Core Mechanism of Action

The mechanism of action of Choline C-11 is fundamentally linked to its role as a precursor for the biosynthesis of phosphatidylcholine, a primary component of cell membranes.[1] Cancer cells, characterized by their rapid growth and division, display an upregulated choline metabolism to support the continuous synthesis of new membranes. This metabolic reprogramming forms the basis for the preferential accumulation of [¹¹C]Choline in tumor tissues, enabling their visualization with PET.

The process can be dissected into three key stages:

-

Cellular Uptake: [¹¹C]Choline is transported into cells via specific choline transporters.

-

Phosphorylation: Once inside the cell, it is rapidly phosphorylated by the enzyme choline kinase (ChoK).

-

Incorporation into Phospholipids: The resulting [¹¹C]phosphocholine is then incorporated into phosphatidylcholine through the Kennedy pathway.

This metabolic trapping of the radiotracer within cancer cells allows for a high-contrast image against the background of normal tissues.

Signaling Pathways and Molecular Interactions

The accumulation of [¹¹C]Choline in malignant tissues is a multi-step process governed by specific transporters and enzymes. The key molecular players and their interactions are illustrated in the signaling pathway diagram below.

Quantitative Data on [¹¹C]Choline Uptake

The uptake of [¹¹C]Choline in tissues is quantified using the Standardized Uptake Value (SUV), a semi-quantitative measure commonly used in PET imaging. The maximum SUV (SUVmax) is often reported in clinical studies. The following table summarizes representative SUVmax values for [¹¹C]Choline in various prostate tissues.

| Tissue Type | Mean SUVmax (± SD) | Key Findings | Reference |

| Prostate Cancer (PCa) | 3.5 (± 1.3) | Significantly higher uptake compared to benign tissues (p < 0.001). | [2] |

| 5.28 | Visibly higher uptake in PET images compared to BPH and prostatitis. | [3] | |

| Benign Prostatic Hyperplasia (BPH) | 2.0 (± 0.6) | Lower uptake compared to prostate cancer. | [2] |

| 3.04 | Demonstrates potential for overlap with low-grade prostate cancer. | [3] | |

| Chronic Prostatitis | 2.1 (± 0.6) | Uptake can be similar to BPH and may be a source of false-positive findings. | [2] |

| 2.36 | Highlights the challenge in differentiating inflammation from malignancy. | [3] | |

| Normal Prostate Tissue | 1.7 (± 0.5) | Lowest uptake among the compared tissues. | [2] |

Experimental Protocols

Automated Synthesis of [¹¹C]Choline

The short half-life of Carbon-11 (approximately 20.4 minutes) necessitates a rapid and efficient automated synthesis process.

Methodology:

-

Production of [¹¹C]CO₂: Carbon-11 is produced as carbon dioxide ([¹¹C]CO₂) in a medical cyclotron.

-

Conversion to [¹¹C]Methyl Iodide: The [¹¹C]CO₂ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) via a gas-phase or "wet" chemical method within an automated synthesis module.[4]

-

N-methylation Reaction: [¹¹C]CH₃I is reacted with the precursor, 2-(dimethylamino)ethanol (DMAE).[5] This reaction can be performed at room temperature.[5]

-

Purification: The resulting [¹¹C]Choline is purified using solid-phase extraction (SPE) on a cation exchange cartridge to remove unreacted precursor and byproducts.[4][5]

-

Formulation: The purified [¹¹C]Choline is eluted from the cartridge with sterile saline for injection.

-

Quality Control: The final product undergoes quality control testing, including determination of radiochemical purity (typically >99%) and residual solvent analysis.[5]

[¹¹C]Choline PET/CT Imaging Protocol

Patient Preparation:

-

Patients are typically required to fast for at least 4-6 hours prior to the scan.[6]

-

Adequate hydration is encouraged.[6]

Radiotracer Administration and Imaging:

-

Dose: A bolus intravenous injection of 370-740 MBq (10-20 mCi) of [¹¹C]Choline is administered.[6]

-

Image Acquisition: Static PET images are typically acquired from 0 to 20 minutes post-injection.[6] The scan range usually covers the pelvis to the base of the skull. A low-dose CT scan is performed for attenuation correction and anatomical localization.

In Vitro Choline Kinase Activity Assay

This assay measures the enzymatic activity of choline kinase in cell or tissue lysates.

Materials:

-

Cell/tissue lysate

-

Assay Buffer (e.g., Tris-HCl, pH 8.5)

-

Choline chloride

-

ATP (Adenosine triphosphate)

-

Coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) for spectrophotometric detection, or a fluorometric probe.[7]

Procedure (Conceptual Outline):

-

Prepare cell or tissue homogenates in a suitable lysis buffer.

-

Set up a reaction mixture containing the assay buffer, choline, ATP, and the detection system components.

-

Initiate the reaction by adding the cell/tissue lysate.

-

Monitor the change in absorbance or fluorescence over time, which is proportional to the rate of ADP production (and thus choline kinase activity).

-

Calculate the specific activity of choline kinase (e.g., in units per milligram of protein). One unit is defined as the amount of enzyme that catalyzes the phosphorylation of 1.0 µmole of choline per minute under specified conditions.[7]

Analysis of Radiolabeled Choline Metabolites

Techniques such as radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC) are used to separate and quantify [¹¹C]Choline and its metabolites from biological samples.

Methodology (General Workflow):

-

Sample Collection: Collect blood, plasma, or tissue samples at various time points after [¹¹C]Choline administration.

-

Extraction: Extract the radiolabeled compounds from the biological matrix using a suitable solvent system (e.g., chloroform/methanol/water).

-

Chromatographic Separation:

-

Radio-HPLC: Inject the extracted sample onto an HPLC system equipped with a radioactivity detector. A suitable column (e.g., silica-based) and mobile phase are used to separate [¹¹C]Choline, [¹¹C]phosphocholine, and other metabolites.

-

Radio-TLC: Spot the extract onto a TLC plate and develop it with an appropriate solvent system. The distribution of radioactivity on the plate is then analyzed using a phosphor imager or by scraping and counting sections of the plate.

-

-

Quantification: Determine the percentage of total radioactivity corresponding to the parent tracer and its metabolites at each time point.

Conclusion

The utility of this compound as a PET radiotracer is firmly established on the principle of altered choline metabolism in cancer cells. Its mechanism of action, involving cellular uptake, rapid phosphorylation by choline kinase, and subsequent incorporation into phospholipids, provides a robust method for the visualization of malignant tissues. The quantitative differences in [¹¹C]Choline uptake between cancerous and benign tissues, as measured by SUVmax, underscore its diagnostic potential. The experimental protocols outlined in this guide provide a framework for the synthesis, application, and further investigation of this important imaging agent in oncological research and clinical practice.

References

- 1. clinicsinoncology.com [clinicsinoncology.com]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Frontiers | Value of 11C-Choline PET/CT-Based Multi-Metabolic Parameter Combination in Distinguishing Early-Stage Prostate Cancer From Benign Prostate Diseases [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. snmmi.org [snmmi.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Radiolabeling Chemistry of [¹¹C]Choline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and radiolabeling chemistry of [¹¹C]Choline, a critical positron emission tomography (PET) tracer used in oncology, particularly for the imaging of prostate and brain tumors.[1][2][3][4][5] This document details the core methodologies, experimental protocols, and quantitative data associated with the production of this radiopharmaceutical.

Introduction to [¹¹C]Choline

[¹¹C]Choline is a radiolabeled analog of choline (B1196258), an essential nutrient vital for the synthesis of phospholipids, which are key components of cell membranes.[2][3][6][7] Cancer cells, characterized by rapid proliferation, exhibit increased uptake of choline to support the heightened demand for cell membrane production.[3][6][8] By labeling choline with the positron-emitting radionuclide carbon-11 (B1219553) (¹¹C), which has a short half-life of approximately 20.4 minutes, it is possible to visualize and quantify this increased metabolic activity using PET imaging.[2][3][9][10] This allows for the sensitive detection and monitoring of various cancers.[4]

Synthesis of [¹¹C]Choline: Core Chemistry

The production of [¹¹C]Choline involves a multi-step process that begins with the generation of ¹¹C, typically as [¹¹C]carbon dioxide ([¹¹C]CO₂), in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[1][10] The [¹¹C]CO₂ is then converted into a reactive methylating agent, most commonly [¹¹C]methyl iodide ([¹¹C]CH₃I).[1][10] This radiolabeling precursor is subsequently used to N-methylate a precursor molecule, 2-(dimethylamino)ethanol (DMAE), to yield [¹¹C]Choline.[11][12] The final product is then purified, formulated into a sterile solution, and subjected to rigorous quality control checks before it is ready for intravenous administration.[9][10][11][13]

The primary synthesis strategies can be broadly categorized into "wet chemistry" and "gas-phase" methods, with automated synthesis modules being widely employed to ensure efficiency, consistency, and operator safety.[1][10][13]

Quantitative Data on [¹¹C]Choline Synthesis

The efficiency and quality of [¹¹C]Choline production are assessed by several key parameters. The following tables summarize quantitative data from various published methods.

Table 1: Comparison of Different [¹¹C]Choline Synthesis Methods

| Synthesis Method | Precursor | Solvent | Radiochemical Yield (Decay Corrected) | Synthesis Time (minutes) | Radiochemical Purity | Reference |

| Automated Wet Chemistry | 10 µl DMAE | 200 µl DMF | ~20% | ~20 | >99% | [1] |

| Automated "Green" Chemistry | DMAE | Ethanol (B145695) | Not specified | 12 | >99% | [1] |

| Automated Dry Synthesis (Solid Phase) | DMAE on Oasis HLB plus | None | 65% ± 3% | 12 | >99% | [1] |

| Automated Gas-Phase (Tefzel tube) | 60 µl DMAE | None | >80% | 20 | >99% | [11][12][14] |

| Optimized Solid Phase | 25 µl DMAE in 50 µl ethanol on tC18 | Ethanol | 85% | Not specified | >99.5% | [15] |

| Automated Loop Method | Neat DMAE | None | 52% | 18 | >99% | [16] |

| HPLC Purification Method | DMAE | Not specified | ~50% | 35 | >98% | [17] |

Table 2: Quality Control Parameters for Final [¹¹C]Choline Product

| Parameter | Specification | Reference |

| Radiochemical Purity | >98% | [17][18] |

| Residual DMAE | < 10 ppm | [11][12][14] |

| Specific Activity | >300 Ci/mmol (11.1 GBq/µmol) | [17][18] |

| pH of final solution | 7.5 - 8.5 | [10] |

| Sterility | Sterile and pyrogen-free | [9][10][13] |

Experimental Protocols

The following sections provide detailed methodologies for the key stages of [¹¹C]Choline synthesis.

Production of [¹¹C]CO₂

-

Target System : A gas target filled with a mixture of nitrogen and a small percentage of oxygen (e.g., N₂ + 0.5% O₂) is irradiated with protons (typically 18 MeV) in a cyclotron.[1][10]

-

Nuclear Reaction : The ¹⁴N(p,α)¹¹C nuclear reaction produces ¹¹C atoms, which react with the oxygen to form [¹¹C]CO₂.[1]

-

Target Discharge : The produced [¹¹C]CO₂ is then transferred from the target to the synthesis module.

Synthesis of [¹¹C]Methyl Iodide ([¹¹C]CH₃I)

This is a critical intermediate step. The "wet method" is commonly employed in automated synthesizers:

-

Trapping of [¹¹C]CO₂ : The [¹¹C]CO₂ is trapped on a molecular sieve within the synthesis module. The sieve is pre-conditioned by heating to remove moisture and stable CO₂.[1][10]

-

Reduction to [¹¹C]Methanol : The trapped [¹¹C]CO₂ is released by heating and purged with nitrogen gas into a reaction vial containing a reducing agent, typically lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF). This reduces the [¹¹C]CO₂ to [¹¹C]methanol ([¹¹C]MeOH).[1][10][19]

-

Conversion to [¹¹C]Methyl Iodide : After the evaporation of THF, hydroiodic acid (HI) is added to the reaction vial. The mixture is heated, and the resulting [¹¹C]CH₃I is distilled and transferred to the next reaction step.[1][10][19]

Radiolabeling of Choline Precursor (DMAE)

Two primary approaches are the "wet" vial-based method and the "dry" solid-phase extraction (SPE) method.

-

Precursor Preparation : A solution of 2-(dimethylamino)ethanol (DMAE) in a suitable solvent (e.g., dimethylformamide (DMF) or ethanol) is prepared in a reaction vial.[1]

-

Radiomethylation : The gaseous [¹¹C]CH₃I is bubbled through the DMAE solution at room temperature. The reaction is typically rapid.[1][20]

-

Precursor Loading : The DMAE precursor is loaded onto a solid support, such as a tC18 or Oasis HLB cartridge, or used neat in a reaction loop or Tefzel tube.[1][15][16]

-

Radiomethylation : The gaseous [¹¹C]CH₃I is passed through the cartridge, loop, or tube containing the DMAE, where the N-methylation reaction occurs.[11][12][14][16] This method often results in higher radiochemical yields and simplifies purification.[1]

Purification of [¹¹C]Choline

-

Trapping on Cation-Exchange Cartridge : The reaction mixture containing [¹¹C]Choline is passed through a cation-exchange SPE cartridge (e.g., Sep-Pak Accell Plus CM).[1][10][11] The positively charged [¹¹C]Choline is retained on the cartridge, while unreacted precursors and byproducts are washed away.

-

Washing : The cartridge is washed with ethanol and then water to remove any residual impurities, particularly the DMAE precursor.[10][21]

-

Elution : The purified [¹¹C]Choline is eluted from the cartridge using a sterile saline solution (0.9% NaCl).[10][22]

-

Final Formulation : The eluted solution is passed through a sterile 0.22 µm filter into a sterile, pyrogen-free vial, ready for quality control and administration.[10][19]

Visualization of Workflows

The following diagrams illustrate the key processes in [¹¹C]Choline synthesis.

References

- 1. Optimisation of [11C]-choline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of CHOLINE C-11? [synapse.patsnap.com]

- 3. Carbon-11-choline - Wikipedia [en.wikipedia.org]

- 4. openmedscience.com [openmedscience.com]

- 5. radiopaedia.org [radiopaedia.org]

- 6. This compound | C5H14NO+ | CID 449688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TPC - Analysis of [C-11]choline [turkupetcentre.net]

- 8. sperlingprostatecenter.com [sperlingprostatecenter.com]

- 9. Synthesis, isolation and purification of [(11)C]-choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, isolation and purification of [11C]-choline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly efficient automated synthesis of [(11)C]choline for multi dose utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Automated synthesis of [11C]choline, a positron-emitting tracer for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Highly efficient automated synthesis of [11C]choline for multi dose utilization [inis.iaea.org]

- 15. researchgate.net [researchgate.net]

- 16. A new concept for the production of 11C-labelled radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carbon-11 choline: synthesis, purification, and brain uptake inhibition by 2-dimethylaminoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [11C]Choline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. jnm.snmjournals.org [jnm.snmjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. jnm.snmjournals.org [jnm.snmjournals.org]

- 22. snmmi.org [snmmi.org]

An In-depth Technical Guide to "Choline C-11" Uptake and Metabolism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolic reprogramming of cancer cells to support their rapid proliferation and survival is a well-established hallmark of cancer. One of the key metabolic alterations observed in many malignancies is the dysregulation of choline (B1196258) metabolism. Choline, an essential nutrient, is a critical component for the synthesis of phosphatidylcholine (PtdCho), the major phospholipid in cellular membranes. The increased demand for membrane phospholipids (B1166683) in rapidly dividing cancer cells leads to an elevated uptake and metabolism of choline. This phenomenon is exploited in oncologic imaging with the positron emission tomography (PET) radiotracer, Choline C-11 ([¹¹C]Choline). This technical guide provides a comprehensive overview of the core principles of [¹¹C]Choline uptake and metabolism in cancer cells, including quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of [¹¹C]Choline Uptake and Metabolism

The uptake and metabolism of [¹¹C]Choline in cancer cells is a multi-step process involving transport across the cell membrane, enzymatic phosphorylation, and incorporation into phospholipids.

Choline Transport

The entry of choline into cells is mediated by specific protein transporters. Cancer cells often exhibit overexpression of these transporters to meet their heightened demand for choline. The main families of choline transporters involved are:

-

Choline Transporter-Like Proteins (CTLs/SLC44 family): CTL1 and CTL2 are highly expressed in various cancer cell lines, and their expression is correlated with the malignant progression of tumors.[1] The inhibition of CTLs can promote apoptotic cell death in cancer cells.[1]

-

High-Affinity Choline Transporter 1 (CHT1/SLC5A7): This transporter is also found to be overexpressed in certain cancer types, such as breast cancer cell lines.

-

Organic Cation Transporters (OCTs): This family of transporters can also contribute to choline uptake in cancer cells.

Intracellular Metabolism: The Kennedy Pathway

Once inside the cell, [¹¹C]Choline is rapidly metabolized through the Kennedy pathway, effectively trapping the radiotracer within the cell. This metabolic trapping is the basis for its use in PET imaging.

The key enzymatic step is the phosphorylation of choline to [¹¹C]phosphocholine, a reaction catalyzed by the enzyme choline kinase (ChoK) . ChoK is frequently upregulated in human cancers and its activity is a critical determinant of [¹¹C]Choline accumulation.[2] Subsequently, [¹¹C]phosphocholine is converted to [¹¹C]cytidine diphosphate-choline (CDP-choline) and then incorporated into [¹¹C]phosphatidylcholine, a major component of the cell membrane.

Quantitative Data on [¹¹C]Choline Uptake

The uptake of [¹¹C]Choline in tumors is quantified using PET imaging, most commonly by calculating the Standardized Uptake Value (SUV). The SUV reflects the relative tissue concentration of the radiotracer. Another important parameter is the correlation of [¹¹C]Choline uptake with the Ki-67 proliferation index, a marker of cellular proliferation.

Table 1: Standardized Uptake Values (SUVmax) of [¹¹C]Choline in Various Cancers

| Cancer Type | Mean SUVmax (Range) | Reference |

| Lung Cancer | 3.54 (cutoff value) | [3] |

| Breast Cancer | Significantly lower than ¹⁸F-FDG | [4] |

| Prostate Cancer | Not explicitly stated in the provided results | |

| Hepatocellular Carcinoma (Moderately Differentiated) | Higher than poorly differentiated HCC | [5] |

| Hepatocellular Carcinoma (Poorly Differentiated) | Lower than moderately differentiated HCC | [5] |

Table 2: Correlation of [¹¹C]Choline Uptake with Ki-67 Proliferation Index

| Cancer Type | Correlation with Ki-67 | Reference |

| Lung Cancer | Positive correlation (r=0.51, P=0.002) | [6] |

| Prostate Cancer | No significant correlation | [7] |

| Esophago-Gastric Cancer | No significant correlation | [8] |

Experimental Protocols

In Vitro [³H]Choline Uptake Assay

This protocol is adapted from methodologies used for tritiated choline ([³H]Choline), which serves as a valuable research surrogate for the short-lived [¹¹C]Choline.

3.1.1. Cell Culture

-

Seed cancer cells (e.g., MCF7, HepG2, KYSE-180) in 12-well or 24-well plates at a density of approximately 300,000 cells/well.[1]

-

Culture the cells for 24 hours in appropriate growth medium at 37°C in a 5% CO₂ incubator.

3.1.2. Uptake Assay

-

Aspirate the culture medium and wash the cells twice with a sodium-free buffer (SFB) or a standard uptake buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, 5.6 mM glucose, 1.2 mM MgSO₄, and 25 mM HEPES, pH 7.4).[1][9]

-

Add 250 µL of the buffer containing [³H]Choline (e.g., 10-36 µM, with appropriate specific activity) to each well.[1][9] For kinetic studies, varying concentrations of unlabeled choline can be added.

-

Incubate the plates for a defined period (e.g., 10-20 minutes) at 37°C.[1][9]

-

To terminate the uptake, place the plates on ice and rapidly wash the cells three times with ice-cold uptake buffer, which may be supplemented with a high concentration of unlabeled choline (e.g., 580 µM) to displace non-specifically bound tracer.[1][9]

-

Lyse the cells by adding 0.1 M NaOH.

-

Measure the radioactivity in the cell lysates using a liquid scintillation counter.

-

Determine the protein concentration in each well to normalize the radioactivity counts.

3.1.3. Data Analysis

-

Calculate the rate of choline uptake (e.g., in pmol/mg protein/min).

-

For kinetic studies, determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of choline transport.

Clinical [¹¹C]Choline PET/CT Imaging Protocol

3.2.1. Patient Preparation

-

Patients are typically required to fast for a minimum of 4-6 hours prior to the scan to minimize interference from dietary choline.[9][10]

-

Adequate hydration is encouraged, and patients are asked to void immediately before the scan to reduce urinary activity in the pelvic region.[3][10]

3.2.2. Radiotracer Administration and Image Acquisition

-

Administer an intravenous bolus injection of [¹¹C]Choline. The typical dose ranges from 370 to 740 MBq (10 to 20 mCi).[6]

-

Initiate PET imaging almost immediately after the injection due to the short half-life of Carbon-11 (approximately 20 minutes).[4][6]

-

Acquire static or dynamic images, typically covering the area of interest (e.g., pelvis for prostate cancer) or the whole body. A low-dose CT scan is performed for attenuation correction and anatomical localization.[11]

3.2.3. Image Analysis

-

Reconstruct and analyze the PET images.

-

Perform semi-quantitative analysis by drawing regions of interest (ROIs) over tumors and normal tissues to calculate SUVmax and other parameters. The SUV is calculated using the formula: SUV = [Tissue Activity Concentration (MBq/mL)] / [Injected Dose (MBq) / Body Weight (kg)].

Signaling Pathways and Visualizations

The increased choline metabolism in cancer cells is not merely a passive response to increased proliferation but is actively driven by oncogenic signaling pathways.

Choline Metabolism Pathway

The metabolic fate of choline within a cancer cell is depicted in the following diagram.

Caption: The Kennedy pathway for phosphatidylcholine synthesis.

Regulation by the MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway, a central regulator of cell proliferation and survival, plays a significant role in upregulating choline metabolism in cancer.

Caption: MAPK/ERK pathway regulation of choline metabolism.

Experimental Workflow for a Clinical [¹¹C]Choline PET/CT Scan

The following diagram outlines the typical workflow for a clinical [¹¹C]Choline PET/CT examination.

Caption: Clinical workflow for a [¹¹C]Choline PET/CT scan.

Conclusion

The heightened uptake and metabolism of choline, driven by oncogenic signaling pathways, is a metabolic hallmark of many cancers. [¹¹C]Choline PET imaging provides a non-invasive window into this altered metabolic state, offering valuable information for cancer diagnosis, staging, and monitoring treatment response. A thorough understanding of the underlying molecular mechanisms, as detailed in this guide, is crucial for the effective application of this imaging modality in both research and clinical settings, and for the development of novel therapeutic strategies targeting choline metabolism in cancer.

References

- 1. This compound PET scan - Mayo Clinic [mayoclinic.org]

- 2. wa-provider.kaiserpermanente.org [wa-provider.kaiserpermanente.org]

- 3. drugs.com [drugs.com]

- 4. medigence.com [medigence.com]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. The Ras/Raf-1/MEK1/ERK signaling pathway coupled to integrin expression mediates cholinergic regulation of keratinocyte directional migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostate Cancer—PET Imaging Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UpToDate 2018 [doctorabad.com]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

Choline C-11: A Technical Guide to its Application as a Biomarker for Cellular Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) C-11 ([¹¹C]Choline) is a radiolabeled analogue of the essential nutrient choline, utilized in Positron Emission Tomography (PET) to visualize and quantify cellular proliferation in vivo.[1][2] This powerful imaging biomarker has garnered significant attention in oncology for its ability to detect and stage various malignancies, monitor therapeutic response, and elucidate the biochemical underpinnings of cancer.[3] This technical guide provides an in-depth overview of the core principles of [¹¹C]Choline PET imaging, from its molecular mechanism of action to detailed experimental protocols and data analysis.

The rationale for using [¹¹C]Choline as a proliferation marker lies in the altered choline metabolism of cancer cells.[4] Rapidly dividing cells exhibit an increased demand for phospholipids, the primary components of cellular membranes.[4] Choline is a crucial precursor for the synthesis of phosphatidylcholine, the most abundant phospholipid in eukaryotic membranes, through a process known as the Kennedy pathway.[5] Cancer cells often upregulate choline transporters and the enzyme choline kinase, leading to increased uptake and trapping of choline.[6] By labeling choline with the positron-emitting isotope Carbon-11, the metabolic activity of tumors can be non-invasively imaged and quantified.[7]

Mechanism of Action: The Kennedy Pathway and Oncogenic Signaling

The uptake and retention of [¹¹C]Choline in tumor cells is a multi-step process intimately linked to cellular metabolism and oncogenic signaling pathways.

The Kennedy Pathway: Metabolic Trapping of [¹¹C]Choline

Once transported into the cell, [¹¹C]Choline is rapidly phosphorylated by choline kinase (Chk) to form [¹¹C]phosphocholine.[6] This initial step is critical as it "traps" the radiotracer within the cell, preventing its efflux.[6] Subsequently, [¹¹C]phosphocholine is converted to [¹¹C]CDP-choline, which is then incorporated into phosphatidylcholine by the enzyme choline-phosphate cytidylyltransferase.[5] This incorporation into the phospholipid membrane further sequesters the radiotracer within the tumor cell, providing a stable signal for PET imaging.

dot

Regulation by the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival, plays a crucial role in the upregulation of choline metabolism in cancer.[8] Activation of this pathway, often a result of mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN, leads to the phosphorylation and activation of Akt.[9] Activated Akt can, in turn, phosphorylate and activate choline kinase, thereby driving the increased uptake and phosphorylation of choline.[10] This direct link between a major oncogenic pathway and choline metabolism provides a strong molecular basis for the use of [¹¹C]Choline as a biomarker for cellular proliferation.[10]

dot

Quantitative Data Presentation

The uptake of [¹¹C]Choline in tumors is typically quantified using the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration to the injected dose and patient's body weight. The maximum SUV (SUVmax) within a tumor is a commonly used metric. The following tables summarize representative quantitative data from clinical studies investigating the correlation between [¹¹C]Choline uptake and the proliferation marker Ki-67.

Table 1: [¹¹C]Choline PET/CT in Prostate Cancer

| Reference | Number of Patients | Mean SUVmax (Tumor) | Mean Ki-67 Index (%) | Correlation (r) | p-value |

| Chen J, et al. (2012)[11] | 26 | 9.42 ± 6.70 | 10.4 ± 13.1 | 0.59 | <0.01 |

| Farsad M, et al. (2005)[4] | 37 | 4.3 ± 1.7 | - | - | - |

| Reske SN, et al. (2006) | 26 | 3.5 ± 1.3 | - | - | - |

Table 2: [¹¹C]Choline PET/CT in Brain Tumors

| Reference | Number of Patients | Tumor Type | Mean SUVmax (Tumor) | Mean Ki-67 Index (%) | Correlation (r) | p-value |

| Shinomiya A, et al. (2000) | 22 | Gliomas | 4.8 ± 2.9 | - | - | - |

| Kwee RH, et al. (2007) | 30 | Gliomas | 3.7 ± 1.8 | 15.2 ± 10.1 | 0.62 | <0.001 |

Table 3: [¹¹C]Choline PET/CT in Other Cancers

| Reference | Number of Patients | Cancer Type | Mean SUVmax (Tumor) | Mean Ki-67 Index (%) | Correlation (r) | p-value |

| Pieterman RM, et al. (2002) | 25 | Lung Cancer | 6.5 ± 2.8 | - | - | - |

| Uchida T, et al. (2012) | 20 | Esophageal Cancer | 5.9 ± 2.1 | 45.3 ± 15.2 | 0.58 | <0.01 |

Experimental Protocols

[¹¹C]Choline Radiopharmaceutical Production and Quality Control

The production of [¹¹C]Choline is a time-sensitive process due to the short half-life of Carbon-11 (20.4 minutes).[7] It requires an on-site cyclotron and a dedicated radiochemistry synthesis module.

1. Radionuclide Production:

-

[¹¹C]Carbon dioxide ([¹¹C]CO₂) is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron by bombarding a nitrogen gas target with protons.[12]

2. Radiosynthesis:

-

The [¹¹C]CO₂ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate.[12]

-

[¹¹C]Choline is then synthesized by the methylation of a precursor, typically 2-dimethylaminoethanol (DMAE), with the [¹¹C]methylating agent.[13]

-

The reaction is typically carried out in an automated synthesis module.

3. Purification:

-

The crude product is purified using solid-phase extraction (SPE) cartridges to remove unreacted precursors and byproducts.[7]

4. Quality Control:

-

Radiochemical Purity: Assessed by High-Performance Liquid Chromatography (HPLC) to ensure the radioactivity is associated with the correct chemical form.[12]

-

Radionuclidic Purity: Confirmed by gamma-ray spectroscopy to ensure the absence of other radioactive isotopes.[12]

-

Sterility and Apyrogenicity: The final product must be sterile and free of bacterial endotoxins.[7]

dot

Clinical [¹¹C]Choline PET/CT Imaging Protocol

The following provides a generalized protocol for clinical [¹¹C]Choline PET/CT imaging in oncology. Specific parameters may vary based on the scanner manufacturer and institutional guidelines.

1. Patient Preparation:

-

Patients are typically required to fast for a minimum of 4-6 hours prior to the scan to reduce background physiological uptake of choline.[14]

-

Hydration with water is encouraged.

-

A recent medical history, including any prior treatments and current medications, should be obtained.

2. Radiotracer Administration:

-

A sterile intravenous (IV) catheter is placed in an antecubital vein.

-

A weight-based dose of [¹¹C]Choline (typically 370-740 MBq or 10-20 mCi) is administered as an intravenous bolus injection.[6]

3. Imaging Acquisition:

-

The patient is positioned supine on the scanner bed.[6]

-

A low-dose CT scan is performed for attenuation correction and anatomical localization.[14]

-

PET emission scanning typically begins 5-20 minutes after radiotracer injection.[1][15]

-

The scan is acquired from the mid-thighs to the base of the skull.[6]

-

Acquisition time per bed position is typically 2-5 minutes.[6]

4. Image Reconstruction and Analysis:

-

PET images are reconstructed using an iterative algorithm (e.g., OSEM) and corrected for attenuation, scatter, and random coincidences.

-

The PET and CT images are fused for anatomical correlation.

-

Regions of interest (ROIs) are drawn around areas of abnormal uptake to calculate quantitative metrics such as SUVmax.[1]

dot

In Vitro [¹¹C]Choline Uptake Assay in Cancer Cell Lines

This protocol outlines a basic method for measuring [¹¹C]Choline uptake in cultured cancer cells.

1. Cell Culture:

-

Cancer cell lines of interest are cultured to near confluence in appropriate media and conditions.

2. Cell Preparation:

-

Cells are harvested, counted, and seeded into multi-well plates at a predetermined density.

-

Cells are allowed to adhere and grow for 24-48 hours.

3. Uptake Assay:

-

The growth medium is removed, and cells are washed with a pre-warmed buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

[¹¹C]Choline (typically 0.5-1.0 µCi/mL) is added to the buffer and incubated with the cells for a specified time (e.g., 15, 30, 60 minutes) at 37°C.[2]

-

To terminate the uptake, the radioactive buffer is rapidly removed, and the cells are washed multiple times with ice-cold buffer.[2]

4. Cell Lysis and Radioactivity Measurement:

-

Cells are lysed with a suitable lysis buffer (e.g., NaOH or a detergent-based buffer).

-

The radioactivity in the cell lysate is measured using a gamma counter.[2]

5. Data Analysis:

-

The protein concentration of the cell lysate is determined using a standard assay (e.g., BCA assay).

-

[¹¹C]Choline uptake is expressed as a percentage of the added dose per milligram of protein.

Conclusion

[¹¹C]Choline PET imaging is a valuable tool for the non-invasive assessment of cellular proliferation in oncology. Its mechanism of action is well-grounded in the fundamental biochemical alterations that occur in cancer cells, particularly the upregulation of the Kennedy pathway and its regulation by key oncogenic signaling cascades like the PI3K/Akt pathway. The quantitative data derived from [¹¹C]Choline PET scans, such as SUVmax, have shown a significant correlation with the proliferation marker Ki-67 in various cancers, underscoring its utility as a biomarker. The detailed experimental protocols provided in this guide offer a framework for the standardized production and application of this important imaging agent in both clinical and research settings. As our understanding of cancer metabolism continues to grow, [¹¹C]Choline is poised to play an increasingly important role in the development of personalized cancer therapies.

References

- 1. Dynamic 11C-Choline PET / CT for the primary diagnosis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 18F-FDG and 11C-choline uptake in proliferating tumor cells is dependent on the cell cycle in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imaging of Prostate Cancer Using 11C-Choline PET/Computed Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Choline PET and PET/CT in Primary Diagnosis and Staging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. snmmi.org [snmmi.org]

- 7. termedia.pl [termedia.pl]

- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of PI3K pathway components in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholars.uky.edu [scholars.uky.edu]

- 11. Imaging primary prostate cancer with 11C-Choline PET/CT: relation to tumour stage, Gleason score and biomarkers of biologic aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, isolation and purification of [11C]-choline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimisation of [11C]-choline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Optimization of parathyroid 11C-choline PET protocol for localization of parathyroid adenomas in patients with primary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to "Choline C-11" Biodistribution in Normal Human Tissues

This technical guide provides a comprehensive overview of the biodistribution of Carbon-11 (C-11) Choline (B1196258) in normal human tissues, intended for researchers, scientists, and drug development professionals. The document outlines the physiological uptake patterns, quantitative data, and the experimental protocols utilized in C-11 Choline Positron Emission Tomography/Computed Tomography (PET/CT) imaging.

Physiological Biodistribution of C-11 Choline

Following intravenous administration, C-11 Choline is rapidly cleared from the bloodstream, typically in under three minutes, and is distributed throughout the body.[1] Its uptake is primarily dictated by cellular membrane synthesis and proliferation, as choline is a crucial precursor for the phospholipid phosphatidylcholine, a key component of cell membranes.[2]

The normal physiological distribution of C-11 Choline is characterized by high uptake in the following organs:

-

Liver, Kidneys, and Pancreas: These organs exhibit the most intense tracer accumulation.[3][4] The high uptake is associated with both active cellular metabolism and, in the case of the liver and kidneys, choline's metabolic pathways, including oxidation to betaine.[1]

-

Salivary Glands: Significant uptake is consistently observed in the salivary glands.[3]

-

Spleen and Colon: These organs also demonstrate notable C-11 Choline distribution.[1]

Moderate uptake is typically seen in the bone marrow and lymph nodes.[5] Conversely, the cerebral cortex shows low normal uptake, which allows for high-contrast imaging of brain tumors.[1][5] Urinary excretion of C-11 Choline is minimal, with less than 2% of the injected radioactivity being voided within 1.5 hours post-injection.[4]

Quantitative Biodistribution Data

Quantification of tracer uptake is typically performed using the Standardized Uptake Value (SUV), a semi-quantitative measure. While comprehensive SUV data for C-11 Choline across all normal tissues is not extensively consolidated, data on radiation dosimetry and uptake in benign prostate tissues provide valuable quantitative insights.

Radiation dosimetry studies quantify the absorbed dose of radiation per unit of injected radioactivity. The pancreas, kidneys, and liver receive the highest doses, consistent with their high tracer uptake.

Table 1: Estimated Radiation Absorbed Dose for C-11 Choline in Adult Humans

| Organ | Absorbed Dose (mGy/MBq) |

|---|---|

| Pancreas | 0.029 |

| Kidneys | 0.021 |

| Liver | 0.020 |

| Spleen | 0.008 |

| Effective Dose (Whole Body) | 0.0044 |

Data sourced from Tolvanen T. et al., 2010.[4][6]

Studies comparing C-11 Choline uptake in prostate cancer with benign prostate conditions provide SUVmax values for non-malignant tissues, which serve as a proxy for "normal" uptake in that specific gland.

Table 2: C-11 Choline SUVmax in Benign Prostatic Tissues

| Tissue Type | Mean SUVmax ± Standard Deviation |

|---|---|

| Normal Prostate Tissue | 1.7 ± 0.5 |

| Benign Prostate Hyperplasia (BPH) | 2.0 ± 0.6 |

| Focal Prostatitis | 2.1 ± 0.6 |

Data sourced from a study on the detection and localization of prostate cancer.[7]

Experimental Protocols

The methodology for C-11 Choline PET/CT imaging is critical for obtaining reliable and reproducible biodistribution data. Protocols can vary slightly between institutions but generally follow a standardized workflow.

-

Fasting: Patients are typically required to fast for a period of 4 to 8 hours prior to the scan to minimize metabolic variability.

-

Hydration: Adequate hydration is encouraged to ensure good radiotracer distribution and clearance.

-

Synthesis: C-11 Choline is produced by the methylation of dimethylethanolamine (DMEA) with Carbon-11 methyl iodide.[3] Due to the short 20.4-minute half-life of C-11, synthesis must be performed on-site using a cyclotron.[1]

-

Administration: A bolus intravenous injection of 370–740 MBq (10–20 mCi) of C-11 Choline is administered.[1]

-

Timing: Image acquisition begins almost immediately, typically within 2 to 5 minutes after the tracer injection.[1]

-

Scan Range: The scan typically covers the area from the base of the skull to the mid-thigh or ischial tuberosity.[1]

-

Acquisition Mode: Static emission images are acquired for a total of 10-20 minutes, with 2-5 minutes per bed position, depending on the PET camera's specifications.[1]

-

CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization of the PET signal.[8]

-

Reconstruction: PET images are commonly reconstructed using iterative algorithms such as the ordered-subset expectation maximization (OSEM) likelihood algorithm.

-

Analysis: The reconstructed images are analyzed both qualitatively (visual assessment of tracer distribution) and quantitatively. Quantitative analysis involves drawing regions of interest (ROIs) over various organs to calculate SUV metrics (e.g., SUVmax, SUVmean).

Visualization of Pathways and Workflows

Once administered, C-11 Choline is transported into cells via specific transporters. Inside the cell, it is phosphorylated by the enzyme choline kinase (CHK) to form C-11 phosphocholine (B91661).[1] This phosphorylated form is metabolically trapped within the cell, as it cannot easily cross the cell membrane.[1] The trapped C-11 phosphocholine is then incorporated into phosphatidylcholine, a major component of the cell membrane, through the Kennedy pathway.[9] This metabolic trapping is the fundamental principle behind C-11 Choline imaging.[1]

Caption: Intracellular metabolic pathway and trapping of C-11 Choline.

The process of conducting a C-11 Choline PET/CT scan involves several sequential steps, from preparing the patient to analyzing the final images, all performed in a time-sensitive manner due to the short half-life of Carbon-11.

Caption: Standard experimental workflow for a C-11 Choline PET/CT scan.

References

- 1. snmmi.org [snmmi.org]

- 2. Radiolabeled choline as a proliferation marker: comparison with radiolabeled acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [11C]Choline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Biodistribution and radiation dosimetry of [(11)C]choline: a comparison between rat and human data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jmatonline.com [jmatonline.com]

- 9. Transport and Metabolism of Radiolabeled Choline in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Choline C-11: A Technical Guide to its Half-life and Decay Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the radiopharmaceutical Choline (B1196258) C-11, focusing on its core properties, including half-life and decay characteristics. The information is tailored for researchers, scientists, and professionals involved in drug development and molecular imaging.

Core Radiophysical Properties and Decay Characteristics

Choline C-11 is a positron-emitting radiotracer used in Positron Emission Tomography (PET) imaging. Its utility is largely governed by the short half-life of the Carbon-11 radionuclide, necessitating on-site production and rapid synthesis.

The fundamental decay process of Carbon-11 involves the conversion of a proton into a neutron within the nucleus, resulting in the emission of a positron (a beta-plus particle, β+) and an electron neutrino. The emitted positron travels a short distance in tissue before annihilating with an electron, producing two 511 keV gamma photons that are detected by the PET scanner.

dot

Caption: Radioactive decay scheme of Carbon-11 to stable Boron-11.

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Half-life (t½) | 20.38 minutes | [1] |

| Decay Mode | Positron Emission (β+) | [1] |

| Maximum Positron Energy (Emax) | 961 keV | [1] |

| Daughter Isotope | Boron-11 (¹¹B) (Stable) | [2] |

Experimental Protocols

The production and use of this compound involve a series of time-sensitive and highly controlled experimental procedures, from radionuclide production to patient imaging.

Synthesis of [¹¹C]Choline

The synthesis of [¹¹C]Choline is a multi-step process that begins with the production of Carbon-11.

Methodology:

-

Radionuclide Production: Carbon-11 is typically produced in a medical cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction. Nitrogen gas is bombarded with high-energy protons, yielding [¹¹C]carbon dioxide ([¹¹C]CO₂).

-

Precursor Preparation: The [¹¹C]CO₂ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I), a common methylating agent in radiochemistry.

-

Radiolabeling: [¹¹C]Choline is synthesized by the N-methylation of a precursor, 2-dimethylaminoethanol (DMAE), using [¹¹C]methyl iodide.[3][4]

-

Purification: The resulting [¹¹C]Choline is purified using a cation exchange solid-phase extraction (SPE) cartridge to remove unreacted [¹¹C]methyl iodide and the DMAE precursor.[3]

dot

Caption: Experimental workflow for the synthesis of [¹¹C]Choline.

Quality Control

Stringent quality control measures are essential to ensure the safety and efficacy of the final [¹¹C]Choline product for patient administration.

Methodology:

-

Radionuclidic Purity: The identity of the radionuclide is confirmed by measuring the half-life of the final product.

-

Radiochemical Purity: High-performance liquid chromatography (HPLC) is used to determine the percentage of the total radioactivity that is present as [¹¹C]Choline. A radiochemical purity of >95% is typically required.

-

Chemical Purity: The amount of residual precursor (DMAE) and any other chemical impurities are quantified to ensure they are below acceptable limits.[5]

-

Sterility and Endotoxin (B1171834) Testing: The final product must be sterile and have endotoxin levels below the specified limits for injectable drugs.

PET Imaging Protocol

The administration of [¹¹C]Choline and subsequent PET imaging follow a standardized protocol.

Methodology:

-

Patient Preparation: Patients are typically required to fast for a few hours prior to the scan.

-

Radiotracer Administration: A sterile solution of [¹¹C]Choline is administered intravenously.

-

Image Acquisition: PET imaging is initiated shortly after the injection. Dynamic or static images are acquired over a specific time frame to capture the biodistribution of the tracer.

Cellular Uptake and Metabolism

The diagnostic utility of [¹¹C]Choline in oncology is based on its differential uptake and metabolism in cancerous cells compared to normal tissues.

Cancer cells often exhibit increased proliferation, which requires the synthesis of new cell membranes. Choline is a crucial component of phosphatidylcholine, a major phospholipid in cell membranes.[5]

Signaling Pathway:

-

Cellular Uptake: [¹¹C]Choline is transported into cells via specific choline transporters.

-

Phosphorylation: Once inside the cell, [¹¹C]Choline is phosphorylated by the enzyme choline kinase to form [¹¹C]phosphorylcholine.[4] This phosphorylation traps the radiotracer within the cell.

-

Incorporation into Membranes: [¹¹C]phosphorylcholine is then incorporated into phosphatidylcholine, which becomes part of the cell membrane.

The upregulation of choline kinase in many cancer types leads to increased accumulation of [¹¹C]Choline, providing the contrast observed in PET images.

dot

Caption: Cellular uptake and metabolic pathway of [¹¹C]Choline.

References

The In Vivo Pharmacokinetics of [¹¹C]Choline: A Technical Guide

Introduction

[¹¹C]Choline, a radiolabeled analog of the essential nutrient choline (B1196258), is a key radiopharmaceutical for Positron Emission Tomography (PET) imaging.[1][2] Its primary application lies in oncology, particularly for the detection and staging of prostate cancer and brain tumors.[2][3][4] The clinical utility of [¹¹C]Choline PET imaging is rooted in the altered metabolism of cancer cells, which exhibit increased proliferation and a corresponding upregulation of cell membrane synthesis.[5][6] These cells demonstrate an elevated uptake of choline, a critical precursor for the synthesis of phosphatidylcholine, a primary component of cell membranes.[1][5][6] This guide provides a comprehensive technical overview of the in vivo pharmacokinetics of [¹¹C]Choline, detailing its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile: ADME

The pharmacokinetic properties of [¹¹C]Choline dictate its behavior in the body from administration to elimination, forming the basis of its imaging capabilities.

Administration and Absorption

[¹¹C]Choline is administered via a bolus intravenous injection, typically ranging from 370 to 740 MBq (10-20 mCi).[3][7] This method ensures 100% bioavailability, with the radiotracer entering systemic circulation immediately.

Distribution

Following injection, [¹¹C]Choline is rapidly cleared from the bloodstream, with a blood half-life of less than one to three minutes.[3] It distributes quickly to various organs, with the highest physiological uptake observed in the pancreas, kidneys, liver, spleen, and colon.[3] Significant accumulation is also seen in the salivary glands and pituitary gland, while uptake in the normal cerebral cortex is low, providing a high-contrast background for brain tumor imaging.[3]

In oncological applications, [¹¹C]Choline is avidly taken up by tumors with high rates of cellular division, such as prostate cancer and gliomas, due to their increased demand for membrane components.[2][4][5]

Metabolism

The in vivo metabolism of [¹¹C]Choline follows two primary pathways:

-

Intracellular Trapping: Once transported into a cell, [¹¹C]Choline is phosphorylated by the enzyme choline kinase to form [¹¹C]phosphorylcholine.[1][3][8] This phosphorylated metabolite is metabolically trapped within the cell, as it cannot easily diffuse back across the cell membrane.[3] This intracellular accumulation is the fundamental mechanism that allows for PET imaging of tissues with high choline metabolism. The [¹¹C]phosphorylcholine is subsequently incorporated into phospholipids, such as phosphatidylcholine, via the Kennedy pathway.[1]

-

Systemic Oxidation: A portion of the circulating [¹¹C]Choline undergoes oxidation, primarily in the liver and kidneys, to form [¹¹C]betaine.[3] This is the major metabolite detected in blood plasma. Studies have shown that within 25 minutes of injection, [¹¹C]betaine can account for approximately 82% of the total radioactivity in arterial plasma.[3]

Excretion

Elimination of the [¹¹C]Choline radiolabel is minimal through the urinary system. Less than 2% of the injected radioactivity is excreted in the urine within 1.5 hours post-injection.[3][9] This low level of urinary excretion minimizes interference from bladder activity during pelvic imaging, which is particularly advantageous for prostate cancer evaluation.

Quantitative Biodistribution and Dosimetry

Understanding the radiation dose delivered to various organs is critical for assessing the safety of a radiopharmaceutical. The following tables summarize key quantitative data from human and animal studies.

Table 1: Human Radiation Dosimetry for [¹¹C]Choline

| Organ | Absorbed Dose (mGy/MBq) | Reference |

|---|---|---|

| Effective Dose | 0.0040 - 0.0044 | [3][9] |

| Pancreas | 0.029 | [9] |

| Kidneys | 0.021 - 0.041 | [9][10] |

| Liver | 0.013 - 0.020 | [3][9] |

| Spleen | High Uptake Noted | [3][10] |

| Adrenals | 0.014 | [7] |

| Red Marrow | 0.005 | [7] |

| Bladder Wall | 0.008 |[7] |

The effective dose from a typical 740 MBq (20 mCi) administration of [¹¹C]Choline is approximately 3.22 mSv.[7]

Table 2: Biodistribution of [¹¹C]Choline in Preclinical Animal Models

| Species | Model | Organ/Tumor | Uptake (%ID/g) | Time (Post-Injection) | Reference |

|---|---|---|---|---|---|

| Mouse | MCF-7 Breast Cancer | Tumor | 2.0 | 45 min | [8] |

| Mouse | MDA-MB-435 Breast Cancer | Tumor | 1.8 | 45 min | [8] |

| Mouse | CWR22rv Prostate Cancer | Tumor | 3.2 | 30 min | [11] |

| Mouse | LNCaP Prostate Cancer | Tumor | 1.4 | 30 min | [11] |

| Mouse | C4-2 Prostate Cancer | Tumor | 1.0 | 30 min | [11] |

| Mouse | PC-3 Prostate Cancer | Tumor | 0.4 | 30 min | [11] |

| Mouse | (General) | Kidneys | High | 45 min | [8] |

| Mouse | (General) | Liver | High | 45 min | [8] |

| Rat | Healthy | Kidneys, Lungs, Liver | High | N/A |[9] |

Pharmacokinetic Modeling

Dynamic PET imaging allows for quantitative analysis beyond simple uptake values, providing deeper insight into the physiological processes governing tracer kinetics.

-

Standardized Uptake Value (SUV): A semi-quantitative metric widely used in clinical practice, representing the tissue's radioactivity concentration normalized for injected dose and body weight.

-

Graphical (Patlak) Analysis: Used for tracers with irreversible uptake, this method calculates the net influx rate constant (Kᵢ), which reflects both transport and phosphorylation.[12][13]

-

Compartmental Modeling: This advanced technique uses multi-compartment models (e.g., a 2-tissue compartment model) to separately estimate rate constants for tracer transport into the cell (K₁), transport out of the cell (k₂), and the rate of phosphorylation (k₃).[12]

Table 3: Quantitative Pharmacokinetic Parameters of [¹¹C]Choline in Human Prostate Cancer

| Parameter | Value (Mean ± SD) | Tissue Type | Reference |

|---|---|---|---|

| SUVmax | 5.91 ± 4.4 | Cancer | [14] |

| SUVmax | 3.71 ± 3.7 | Benign | [14] |

| SUVmean | 3.60 ± 2.16 | Malignant Lesions | [12] |

| K₁ (Perfusion/Transport) | 0.95 ± 0.58 min⁻¹ | Cancer | [14] |

| K₁ (Perfusion/Transport) | 0.43 ± 0.24 min⁻¹ | Benign | [14] |

| Kᵢ (Patlak Influx Constant) | 0.28 ± 0.22 min⁻¹ | Malignant Lesions | [12] |

| Kᵢ (Compartmental Model) | 0.28 ± 0.22 min⁻¹ | Malignant Lesions |[12] |

Studies have shown a high correlation between the simpler SUV metric and the more complex Kᵢ calculated from dynamic modeling, supporting the clinical use of SUV for treatment monitoring.[12][13]

Key Experimental Protocols

Reproducibility in PET imaging relies on standardized procedures for patient preparation, tracer administration, and image acquisition.

Patient Preparation

-

Fasting: Patients should fast for a minimum of 4 hours prior to the scan.[3][15]

-

Hydration: Patients are encouraged to be well-hydrated. Instructions often include drinking a specific volume of water on the day of and the day before the exam.[3]

Radiopharmaceutical Administration

-

Dosage: A dose of 370-740 MBq (10-20 mCi) is typical for an adult patient.[3][7]

-

Route: The dose is administered as a bolus injection into a large peripheral vein.[3]

PET/CT Imaging Protocols

-

Static Imaging:

-

Dynamic Imaging:

Visualizations of Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of the complex processes involved in [¹¹C]Choline imaging.

Caption: Intracellular pathway of [¹¹C]Choline leading to metabolic trapping.

Caption: Systemic conversion of [¹¹C]Choline to its primary plasma metabolite.

Caption: Typical clinical and research workflow for a [¹¹C]Choline PET/CT scan.

References

- 1. What is the mechanism of CHOLINE C-11? [synapse.patsnap.com]

- 2. sperlingprostatecenter.com [sperlingprostatecenter.com]

- 3. snmmi.org [snmmi.org]

- 4. Brain tumors: detection with C-11 choline PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbon-11-choline - Wikipedia [en.wikipedia.org]

- 6. radiopaedia.org [radiopaedia.org]

- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 8. [11C]Choline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Biodistribution and radiation dosimetry of [(11)C]choline: a comparison between rat and human data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dose assessment for C-11- and F-18-choline | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 11. [11C]Choline as a PET biomarker for assessment of prostate cancer tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 11C-Choline Pharmacokinetics in Recurrent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetics of [(11)C]choline uptake in prostate cancer: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dynamic 11C-Choline PET / CT for the primary diagnosis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. C-11 Choline PET/CT for initial staging and evaluation of disease status in post-treatment prostate cancer patients-a single centre experience | Journal of Nuclear Medicine [jnm.snmjournals.org]

Cellular Transport of ¹¹C-Choline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the cellular transport mechanisms of ¹¹C-Choline, a critical radiotracer for Positron Emission Tomography (PET) imaging, particularly in the context of oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the core principles of ¹¹C-Choline uptake, the transporters involved, their kinetic properties, and regulatory pathways.

Introduction: The Significance of ¹¹C-Choline in Cellular Imaging

¹¹C-Choline PET imaging has emerged as a valuable tool for the detection and monitoring of various cancers, most notably prostate cancer. Its efficacy lies in the differential uptake of choline (B1196258) by malignant cells compared to healthy tissues. Cancer cells exhibit an elevated demand for choline as a precursor for the synthesis of phosphatidylcholine, an essential component of the cell membrane required for rapid cell division. Understanding the intricacies of ¹¹C-Choline transport at the cellular level is paramount for optimizing its use in diagnostic imaging and for the development of novel therapeutic strategies targeting choline metabolism.

The Machinery of ¹¹C-Choline Transport: A Multi-Transporter System

The cellular uptake of ¹¹C-Choline is a carrier-mediated process facilitated by several families of choline transporters. These transporters exhibit distinct kinetic properties and tissue distribution, contributing to the overall pattern of ¹¹C-Choline accumulation. The primary transporter families involved are:

-

High-affinity Choline Transporter 1 (CHT1/SLC5A7): This is a sodium-dependent transporter primarily expressed in cholinergic neurons, where it plays a rate-limiting role in acetylcholine (B1216132) synthesis. It exhibits a high affinity for choline.

-

Choline Transporter-Like Proteins (CTLs/SLC44): This family, particularly CTL1, is ubiquitously expressed and is considered a major contributor to choline uptake in non-neuronal cells, including various cancer cell lines. CTL-mediated transport is generally sodium-independent.

-

Organic Cation Transporters (OCTs/SLC22): These are polyspecific transporters with a lower affinity for choline and are involved in the transport of a wide range of cationic compounds.

Quantitative Analysis of ¹¹C-Choline Transport Kinetics

The efficiency of ¹¹C-Choline transport is characterized by key kinetic parameters, namely the Michaelis-Menten constant (Kₘ) and the maximum transport velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the transport rate is half of Vₘₐₓ, providing an inverse measure of the transporter's affinity for its substrate. Vₘₐₓ reflects the maximum capacity of the transport system. The inhibitory constant (Kᵢ) quantifies the potency of a substance to inhibit transport.

Below are tables summarizing the kinetic parameters for choline transport in various cancer cell lines and for specific transporter subtypes.

Table 1: Kinetic Parameters of Choline Transport in Cancer Cell Lines

| Cell Line | Cancer Type | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 12.0 ± 1.4 | 4.12 ± 0.19 | |

| PANC-1 | Pancreatic Cancer | 12.3 ± 3.3 | 1.05 ± 0.11 | |

| PC-3 | Prostate Cancer | 9.7 ± 0.8 | Not Reported | |

| WCH17 | Hepatocellular Carcinoma | 28.59 ± 6.75 | Not Reported | |

| MCF7 | Breast Cancer | 5.67 | 0.37 | |

| HepG2 | Liver Cancer | 5.38 | 0.85 |

Table 2: Inhibitory Constants (Kᵢ) for Choline Transporter Inhibitors

| Inhibitor | Transporter Target | Cell/System | Kᵢ (µM) | Reference |

| Hemicholinium-3 | CHT1 | Rat brain synaptosomes | Not Reported | |

| Hemicholinium-3 | CTL1 | MIA PaCa-2 cells | IC₅₀: 39.1 | |

| Hemicholinium-3 | CTL1 | PANC-1 cells | IC₅₀: 54.2 | |

| Hemicholinium-3 | Choline Transporter | PC-3 cells | 10.5 ± 2.2 | |

| Morantel | CHT1 | Rat brain synaptosomes | 1.3 | |

| Pyrantel | CHT1 | Rat brain synaptosomes | 5.7 | |

| Oxantel | CHT1 | Rat brain synaptosomes | 8.3 |

Experimental Protocols for Studying ¹¹C-Choline Transport

Investigating the cellular transport of ¹¹C-Choline typically involves in vitro uptake assays using radiolabeled choline. Due to the short half-life of Carbon-11 (approximately 20 minutes), in vitro studies often utilize ³H- or ¹⁴C-labeled choline as surrogates, as the transport mechanisms are identical.

General Protocol for Radiolabeled Choline Uptake Assay

This protocol outlines the fundamental steps for measuring choline uptake in cultured cancer cells.

Materials:

-